![molecular formula C19H14ClN3OS B2890382 3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile CAS No. 320425-09-0](/img/structure/B2890382.png)
3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Photocyclization and Synthesis Applications
- Research has explored the photocyclization of related vinyl compounds, leading to the synthesis of novel compounds like benzo[c]quinolizinium salts (Arai et al., 1991).
- Vinyl sulfones, including compounds with similarities to the chemical , have been used in the synthesis of 3,3-diphenyl-3H-pyrazoles through reactions with diphenyldiazomethane (Vasin et al., 2015).
Structural and Docking Studies
- Tetrazole derivatives structurally similar to the chemical have been studied for their crystal structures and molecular docking to understand their interactions with enzymes (Al-Hourani et al., 2015).
Photophysical and Electrochemical Properties
- Research on rhenium(I) complexes with phenanthrolines bearing similar substituents has revealed insights into their photophysical, thermal, and electrochemical properties, with potential applications in electroluminescence (Świtlicka et al., 2016).
Polymer Composite Applications
- Electrochromic properties of polymer composites including polythiophenes and related compounds have been investigated for applications in visible region switching (Fei et al., 2008).
Spectroscopic Characterization and NLO Analyses
- Dyes similar to the chemical have been analyzed using DFT and TD-DFT/PCM calculations for structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties (Wazzan et al., 2016).
Antimicrobial Activity
- Certain bis(arylsufonylpyrazoles and isoxazoles), which are structurally related to the chemical, have been synthesized and shown antimicrobial activity (Lavanya et al., 2014).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesis.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(3-methylsulfanylanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-25-14-6-4-5-13(11-14)22-10-9-18-16(12-21)19(23-24-18)15-7-2-3-8-17(15)20/h2-11,22H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXBNBXTPPUTRJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

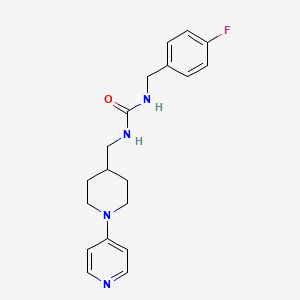
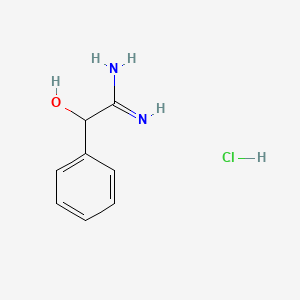
![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)
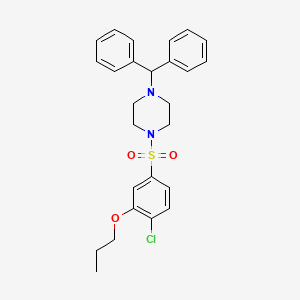

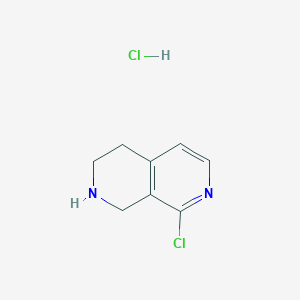
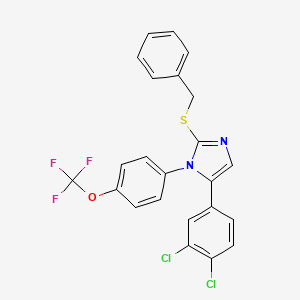
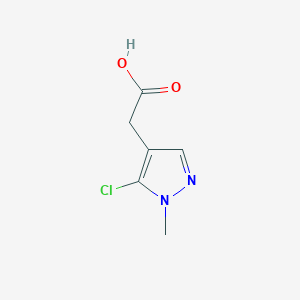
methanone](/img/structure/B2890316.png)
![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)
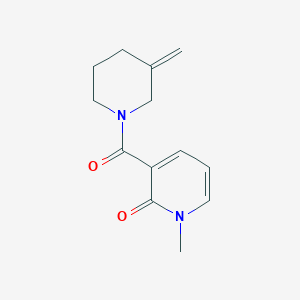
![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)